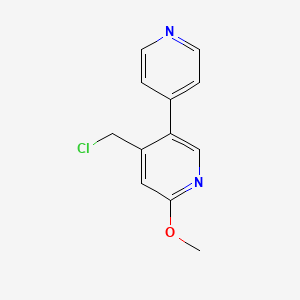
4-(Chloromethyl)-6-methoxy-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound features a chloromethyl group at the 4-position and a methoxy group at the 6-position of the bipyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine typically involves the chloromethylation of a bipyridine precursor. One common method is the reaction of 6-methoxy-3,4’-bipyridine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bipyridine ring can be reduced to form dihydrobipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted bipyridine derivatives.
Oxidation: Formation of 4-(Chloromethyl)-6-formyl-3,4’-bipyridine.
Reduction: Formation of 4-(Chloromethyl)-6-methoxy-3,4’-dihydrobipyridine.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers. Its functional groups enable it to act as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity.
In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-2,2’-bipyridine
- 4-(Chloromethyl)-6-methyl-3,4’-bipyridine
- 4-(Chloromethyl)-6-ethoxy-3,4’-bipyridine
Uniqueness
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine is unique due to the presence of both chloromethyl and methoxy groups on the bipyridine scaffold. This combination of functional groups allows for diverse chemical reactivity and potential applications. The methoxy group can enhance the compound’s solubility and stability, while the chloromethyl group provides a reactive site for further functionalization.
Propiedades
Fórmula molecular |
C12H11ClN2O |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-methoxy-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H11ClN2O/c1-16-12-6-10(7-13)11(8-15-12)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3 |
Clave InChI |
JPLNUHNUYXYVPQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)CCl)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


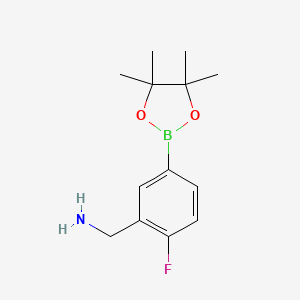
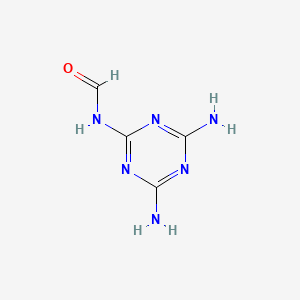
![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)

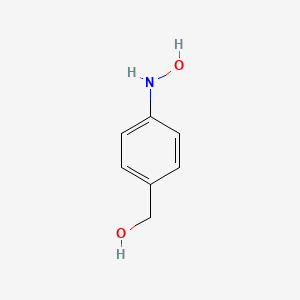
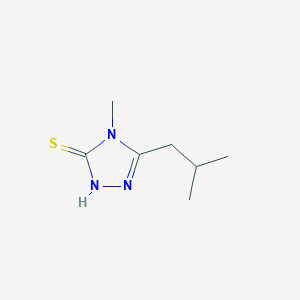
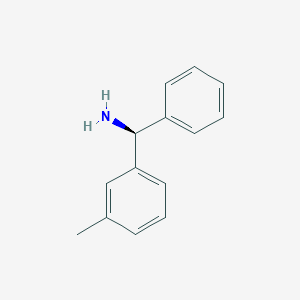



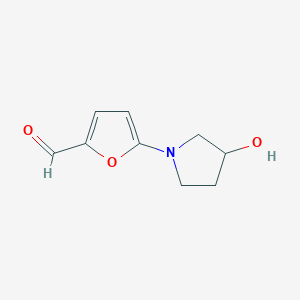
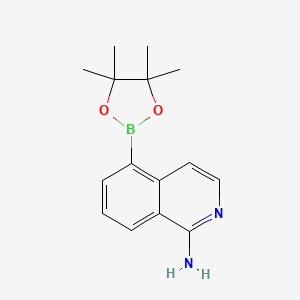
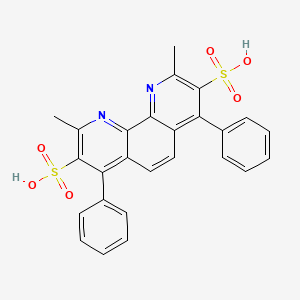
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
